Receptor Selectivity: B1 vs. B2 Antagonism in Recombinant Human Cells
[Des-Arg10]-HOE I40 selectively antagonizes human B1 receptors with an IC50 of 211 nM, while displaying no functional activity at the human B2 receptor at concentrations up to 3 μM [1]. In stark contrast, its parent compound HOE 140 is a potent B2 antagonist (IC50 = 71 nM) but exhibits 500-fold lower potency at the B1 receptor [1]. This stark selectivity inversion is the primary reason for selecting [Des-Arg10]-HOE I40 over HOE 140 for B1-specific studies.
| Evidence Dimension | Functional antagonism of recombinant human B1 and B2 receptors |
|---|---|
| Target Compound Data | B1 IC50 = 211 nM; B2 IC50 > 3000 nM (no activity) |
| Comparator Or Baseline | HOE 140: B1 IC50 = 35.5 µM (500-fold less potent than B2); B2 IC50 = 71 nM |
| Quantified Difference | [Des-Arg10]-HOE I40 is >14-fold selective for B1 over B2 (based on lower limit); HOE 140 is 500-fold selective for B2 over B1 |
| Conditions | CHO cells expressing recombinant human B1 or B2 receptors; functional Ca2+ response assay |
Why This Matters
This data confirms that [Des-Arg10]-HOE I40 provides the necessary receptor specificity to attribute observed effects solely to B1 receptor antagonism, avoiding confounding B2 activity seen with HOE 140.
- [1] Jones, S., Brown, D. A., Milligan, G., Willars, G. B., Nahorski, S. R., & Challiss, R. A. J. (2000). Functional characterization of bradykinin analogues on recombinant human bradykinin B1 and B2 receptors. European Journal of Pharmacology, 391(3), 261-269. View Source
